![molecular formula C14H15N2O+ B1194652 Enisamium CAS No. 116533-18-7](/img/structure/B1194652.png)
Enisamium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
依尼沙米碘是异烟酸的衍生物,以其抗病毒特性而闻名。 它在乌克兰、哈萨克斯坦、蒙古和白俄罗斯等国家以多种商品名销售,例如Amizon、Amizon Max和Amizonchik . 依尼沙米碘已被用于治疗和预防流感和严重急性呼吸系统综合征冠状病毒 2 (SARS-CoV-2) 感染 .
准备方法
依尼沙米碘是通过一系列涉及异烟酸衍生物的化学反应合成的。合成路线通常涉及形成N-苄基-1-甲基吡啶-1-鎓-4-甲酰胺碘。 反应条件包括使用合适的溶剂、催化剂和温度控制以确保所需的产物收率 . 工业生产方法涉及扩大这些反应的规模,同时保持严格的质量控制措施,以确保最终产品的纯度和功效 .
化学反应分析
依尼沙米碘会经历各种化学反应,包括:
氧化: 依尼沙米碘在特定条件下可以氧化形成不同的氧化产物。
还原: 该化合物可以使用常见的还原剂进行还原,导致形成还原衍生物。
取代: 依尼沙米碘可以进行取代反应,其中碘离子被其他亲核试剂取代。这些反应中使用的常见试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及卤化物等亲核试剂. 由这些反应形成的主要产物取决于所使用的具体试剂和条件。
科学研究应用
Key Findings on Mechanism
- Influenza A Virus : Enisamium inhibits the influenza virus RNA polymerase, leading to reduced viral replication and shedding in infected patients .
- SARS-CoV-2 : It also inhibits the RNA polymerase of SARS-CoV-2, showing comparable efficacy to the well-known antiviral remdesivir, but with the advantage of oral administration .
Influenza Treatment
This compound is approved for treating influenza in several countries. Clinical trials have demonstrated its effectiveness in reducing symptoms and improving recovery rates among patients with influenza infections.
Clinical Trial Insights
- A phase 3 clinical trial revealed that 93.9% of patients treated with this compound recovered by day 14, compared to only 32.5% in the placebo group (P < 0.0001) .
- The treatment significantly reduced objective symptom scores (e.g., fever and cough) from day 0 to day 14 in patients receiving this compound .
COVID-19 Treatment
This compound is also being investigated for its potential to treat COVID-19. Preliminary results from clinical trials indicate that it may shorten recovery times for patients requiring supplemental oxygen.
Key Clinical Findings for COVID-19
- In a randomized trial, the median time-to-recovery was 11 days for this compound-treated patients versus 13 days for those receiving placebo (P = 0.0259) .
- The drug demonstrated a significant reduction in the need for oxygen support among treated patients compared to controls .
Comparative Efficacy Table
Study Focus | Virus Type | Efficacy Metric | This compound Results | Control Results |
---|---|---|---|---|
Influenza Recovery | Influenza A | Recovery Rate at Day 14 | 93.9% recovered (P < 0.0001) | 32.5% recovered |
COVID-19 Recovery | SARS-CoV-2 | Median Time-to-Recovery | 11 days (P = 0.0259) | 13 days |
Symptom Reduction | Influenza A | Objective Symptom Score | Decreased from 9.6 ± 0.7 to 4.6 ± 0.9 | Decreased from 9.7 ± 1.1 to 5.6 ± 1.1 |
Oxygen Support | COVID-19 | Need for Oxygen Support | Reduced deterioration by ~4 times | Higher deterioration rate |
作用机制
依尼沙米碘的抗病毒活性与抑制病毒 RNA 聚合酶有关。 该化合物通过其代谢物 VR17-04 发挥作用,该代谢物阻止鸟苷三磷酸和尿苷三磷酸掺入病毒 RNA . 这种抑制会破坏病毒的复制,从而减少病毒载量并帮助感染者恢复 .
相似化合物的比较
与其他抗病毒化合物相比,依尼沙米碘的作用机制是独特的。类似的化合物包括:
属性
CAS 编号 |
116533-18-7 |
---|---|
分子式 |
C14H15N2O+ |
分子量 |
227.28 g/mol |
IUPAC 名称 |
N-benzyl-1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/p+1 |
InChI 键 |
QOEJDHLJOKRPJG-UHFFFAOYSA-O |
规范 SMILES |
C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。